Cas no 1428652-16-7 ((S)-Baxdrostat)

(S)-Baxdrostat 化学的及び物理的性質
名前と識別子
-
- Propanamide, N-[(8S)-5,6,7,8-tetrahydro-4-(1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-8-isoquinolinyl]-
- (S)-Baxdrostat
- HY-132809A
- MS-25785
- DA-59672
- SCHEMBL14799507
- N-[(8S)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide
- 1428652-16-7
-
- インチ: 1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26)/t19-/m0/s1
- InChIKey: VDEUDSRUMNAXJG-IBGZPJMESA-N
- ほほえんだ: C(N[C@@H]1C2=C(CCC1)C(C1C=CC3=C(C=1)CCC(=O)N3C)=CN=C2)(=O)CC
計算された属性
- せいみつぶんしりょう: 363.19467705g/mol
- どういたいしつりょう: 363.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 566
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
(S)-Baxdrostat 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P029JL1-5mg |
(S)-Baxdrostat |
1428652-16-7 | 98% | 5mg |
$369.00 | 2024-06-20 | |
Ambeed | A1671378-5mg |
(S)-Baxdrostat |
1428652-16-7 | 98% | 5mg |
$300.0 | 2025-03-01 | |
Ambeed | A1671378-25mg |
(S)-Baxdrostat |
1428652-16-7 | 98% | 25mg |
$1020.0 | 2025-03-01 | |
Ambeed | A1671378-10mg |
(S)-Baxdrostat |
1428652-16-7 | 98% | 10mg |
$510.0 | 2025-03-01 | |
1PlusChem | 1P029JL1-100mg |
(S)-Baxdrostat |
1428652-16-7 | 98% | 100mg |
$3298.00 | 2024-06-20 | |
Ambeed | A1671378-100mg |
(S)-Baxdrostat |
1428652-16-7 | 98% | 100mg |
$2850.0 | 2025-03-01 | |
1PlusChem | 1P029JL1-25mg |
(S)-Baxdrostat |
1428652-16-7 | 98% | 25mg |
$1204.00 | 2024-06-20 | |
1PlusChem | 1P029JL1-10mg |
(S)-Baxdrostat |
1428652-16-7 | 98% | 10mg |
$620.00 | 2024-06-20 | |
1PlusChem | 1P029JL1-50mg |
(S)-Baxdrostat |
1428652-16-7 | 98% | 50mg |
$2039.00 | 2024-06-20 |
(S)-Baxdrostat 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
(S)-Baxdrostatに関する追加情報
Comprehensive Overview of (S)-Baxdrostat (CAS No. 1428652-16-7): Mechanism, Applications, and Research Insights
(S)-Baxdrostat (CAS No. 1428652-16-7) is a selective small-molecule inhibitor targeting aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. This compound has garnered significant attention in cardiovascular and renal research due to its potential therapeutic applications in hypertension and related disorders. With the rise of precision medicine, (S)-Baxdrostat exemplifies the shift toward targeted therapies that address underlying molecular mechanisms rather than just symptoms.
The pharmacological profile of (S)-Baxdrostat is characterized by its high specificity for CYP11B2 over other steroidogenic enzymes like CYP11B1, which minimizes off-target effects. This selectivity is critical for reducing adverse outcomes such as glucocorticoid deficiency, a common challenge with older-generation inhibitors. Researchers and clinicians are particularly interested in its role in resistant hypertension, a condition affecting nearly 20% of hypertensive patients who fail to achieve blood pressure control with standard therapies.
Recent clinical trials have highlighted the efficacy of (S)-Baxdrostat in lowering aldosterone levels without disrupting cortisol production. This balance is vital for maintaining metabolic homeostasis and avoiding complications like adrenal insufficiency. The compound’s pharmacokinetic properties, including oral bioavailability and a favorable half-life, further support its potential as a first-line treatment for hyperaldosteronism and other aldosterone-driven pathologies.
From a molecular perspective, (S)-Baxdrostat binds reversibly to the heme iron of CYP11B2, competitively inhibiting its activity. Structural studies reveal that its (S)-enantiomer configuration is essential for optimal binding affinity, underscoring the importance of stereochemistry in drug design. This insight aligns with broader trends in chiral drug development, where enantiopure compounds are increasingly prioritized for their enhanced safety and efficacy profiles.
Beyond hypertension, exploratory research suggests potential applications of (S)-Baxdrostat in heart failure and chronic kidney disease (CKD), where aldosterone excess contributes to fibrosis and inflammation. These findings resonate with growing public interest in multi-organ protective therapies, as patients seek treatments that address comorbidities holistically. Search engine data also reflects high query volumes for terms like "aldosterone inhibitor side effects" and "new drugs for high blood pressure 2024," indicating strong consumer demand for updated information.
In summary, (S)-Baxdrostat (CAS No. 1428652-16-7) represents a promising advancement in endocrinology and cardiology. Its development reflects the convergence of structural biology, precision medicine, and unmet clinical needs, offering a template for future therapeutic innovations. As research progresses, this compound may redefine standards of care for aldosterone-dependent conditions, answering pressing patient and provider questions about safer, more effective treatment options.
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